1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid
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Overview
Description
1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the trifluoromethoxy group. One common method is the use of a cyclopropanation reaction with diazo compounds in the presence of a metal catalyst, such as rhodium or copper. The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethyl ethers.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, ketones, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- 1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- 2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Comparison: Compared to its analogs, 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the position of the trifluoromethoxy group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. For instance, the ortho position of the trifluoromethoxy group in 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid may result in steric hindrance, affecting its interaction with molecular targets compared to the meta or para analogs.
Properties
Molecular Formula |
C11H9F3O3 |
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Molecular Weight |
246.18 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-8-4-2-1-3-7(8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) |
InChI Key |
UEEVCRHYCXYXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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